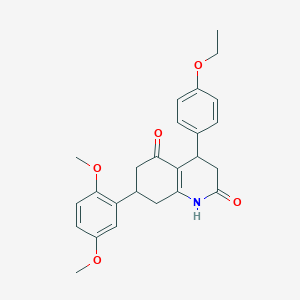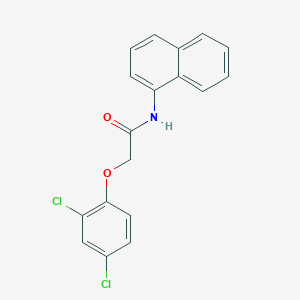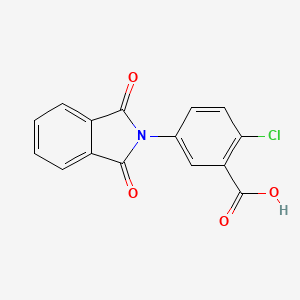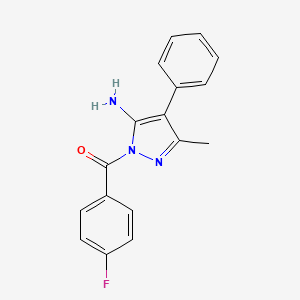![molecular formula C13H11ClN2O2S B5533179 4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5533179.png)
4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of benzothiazole derivatives involves base-catalyzed S-cyclization of corresponding benzamide derivatives with acetophenone in the presence of bromine, showcasing a method that could potentially be adapted for the synthesis of the targeted compound (Saeed & Wong, 2012).
Molecular Structure Analysis
The molecular structure of benzamide compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal that the crystal structure can significantly influence the compound's properties and interactions. For example, the crystal structure of benzamide derivatives provides insights into their potential hydrogen bonding and molecular packing (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including N-benzoylation and reactions with nitrogen nucleophiles, leading to the formation of diverse derivatives. These reactions are crucial for modifying the compound's properties for specific applications. The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates is an example of such modifications (Singh et al., 2017).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their crystalline forms, are characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy. These properties are essential for understanding the compound's stability, solubility, and suitability for various applications (Yanagi et al., 2000).
Propriétés
IUPAC Name |
4-chloro-N-(furan-2-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-5-3-9(4-6-10)12(17)16-13(19)15-8-11-2-1-7-18-11/h1-7H,8H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYBTTUWZTQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(furan-2-ylmethyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5533098.png)
![N-(1-pyrazin-2-ylpiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533111.png)

![4-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5533117.png)


![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5533137.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5533143.png)
![N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5533151.png)


![N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5533176.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetamide](/img/structure/B5533186.png)
